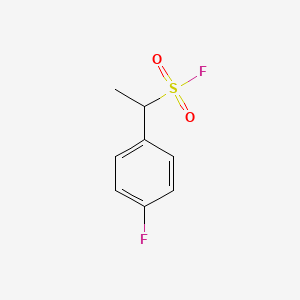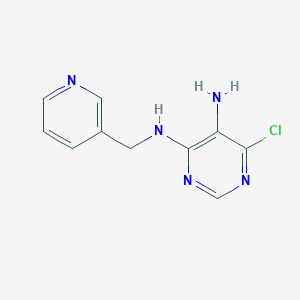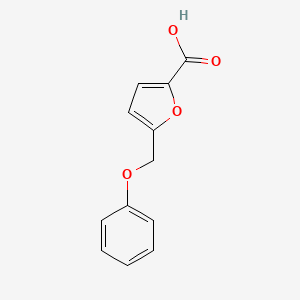
5-(Phenoxymethyl)-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2,5-furandicarboxylic acid involves the aerobic oxidation of 5-hydroxymethyl furfural over supported metal catalysts . Another method involves the protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Chemical reactions can be analyzed using various methods. For example, titration can be used to determine the concentration of a compound .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Mecanismo De Acción
Target of Action
It is structurally similar to phenoxymethylpenicillin , a well-known antibiotic. Phenoxymethylpenicillin targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are critical for cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Drawing parallels from phenoxymethylpenicillin, it can be inferred that it might inhibit the biosynthesis of cell wall mucopeptide by binding to pbps . This disrupts the third and last stage of bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
Phenoxymethylpenicillin, a structurally similar compound, is known to affect the shikimate pathway . This pathway is responsible for the synthesis of essential aromatic compounds in microorganisms and plants .
Pharmacokinetics
Phenoxymethylpenicillin, a structurally similar compound, has a bioavailability of 60%, is 80% protein-bound, metabolized in the liver, and excreted via the kidneys . The elimination half-life is 30-60 minutes .
Result of Action
Phenoxymethylpenicillin, a structurally similar compound, usually results in bacterial death . It is used for the treatment of mild to moderately severe infections due to penicillin G-sensitive microorganisms .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph . For example, Mycobacterium tuberculosis alters its metabolism in response to acidic pH to achieve induced acid tolerance .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(Phenoxymethyl)-2-furoic acid involves the reaction of phenol with chloromethylfuran followed by oxidation to form the desired product.", "Starting Materials": [ "Phenol", "Chloromethylfuran", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Phenol is reacted with chloromethylfuran in the presence of sodium hydroxide to form 5-(Phenoxymethyl)-2-chlorofuran.", "Step 2: 5-(Phenoxymethyl)-2-chlorofuran is then oxidized using hydrogen peroxide to form 5-(Phenoxymethyl)-2-furoic acid." ] } | |
Número CAS |
91368-74-0 |
Fórmula molecular |
C12H9O4- |
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
5-(phenoxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)/p-1 |
Clave InChI |
KPSLIMYRDNBEGK-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


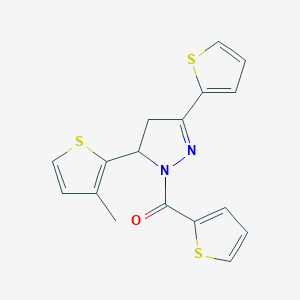
![2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2789543.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2789544.png)
![(E)-4-(Dimethylamino)-N-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2789548.png)
![(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2789550.png)

![2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2789552.png)
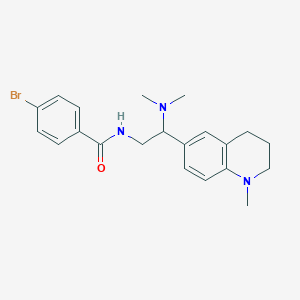
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2789555.png)
![N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2789556.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride](/img/structure/B2789558.png)

